molecular formula C15H15Br B185285 1-Bromo-3,3-diphenylpropane CAS No. 20017-68-9

1-Bromo-3,3-diphenylpropane

Cat. No. B185285
CAS RN: 20017-68-9
M. Wt: 275.18 g/mol
InChI Key: SLHSRCBFPHCSGL-UHFFFAOYSA-N
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Description

1-Bromo-3,3-diphenylpropane is a laboratory chemical . It is used as an intermediate for pharmaceuticals . It is also used in the etherification reaction under phase-transfer catalytic conditions .


Synthesis Analysis

The synthesis of 1-Bromo-3,3-diphenylpropane involves bromination of phenylpropanol . A research paper also discusses the utility of 1,3-diphenylpropane-1,3-dione for the synthesis of a variety of new heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3,3-diphenylpropane has been optimized using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reaction pathways of 1-bromo-3,3,3-trifluoropropene with OH free radicals were investigated . The geometries, reaction enthalpies, and energy barriers were determined .


Physical And Chemical Properties Analysis

1-Bromo-3,3-diphenylpropane is a crystal with a molecular weight of 275.19 . It has a boiling point of 145°C and a melting point of 40°C . It is stored at temperatures between 0-10°C .

Scientific Research Applications

  • Halogenation of Organic Compounds : A study by Aitken & Aitken (2008) discusses the halogenation of 2-hydroxy-1,2-diphenylpropan-1-one, which is closely related to 1-Bromo-3,3-diphenylpropane, providing insights into halogenation mechanisms and characterizations using NMR spectroscopy (Aitken & Aitken, 2008).

  • Synthesis of Bioactive Compounds : Reddy, Krishna, & Satyanarayana (2016) describe a one-pot [Pd]-catalyzed Jeffery-Heck reaction followed by reduction for synthesizing 1,3-diphenylpropan-1-ols, which are precursors to biologically active compounds and natural products like flavans (Reddy, Krishna, & Satyanarayana, 2016).

  • Micelle Microfluidity Measurement : Zachariasse (1978) utilized diphenylpropane, closely related to 1-Bromo-3,3-diphenylpropane, as a probe for microfluidity measurements in micellar solutions, demonstrating its application in studying the properties of micellar systems (Zachariasse, 1978).

  • Tyrosinase Inhibition Studies : Baek et al. (2009) identified several 1,3-diphenylpropanes as tyrosinase inhibitors, which are significant for their potential use in treating hyperpigmentation disorders (Baek et al., 2009).

  • Friedel–Crafts Chemistry : Albar, Khalaf, & Bahaffi (1997) studied the alkylation of benzene with halogenated propanes, showing the relevance of compounds like 1-Bromo-3,3-diphenylpropane in organic synthesis (Albar, Khalaf, & Bahaffi, 1997).

  • Molecular Structure Analysis : Postmyr (1994) investigated the molecular structures and conformational compositions of halogenated propanes, contributing to the understanding of molecular geometry and interactions in compounds like 1-Bromo-3,3-diphenylpropane (Postmyr, 1994).

  • Antioxidant Activity Research : Rele et al. (2002) explored the antioxidant activity of 1,3-diphenylpropane-1,3-dione, indicating potential applications of similar compounds in pharmaceuticals (Rele et al., 2002).

  • Dermal Absorption Studies : Frasch, Dotson, & Barbero (2011) investigated the human epidermal penetration of 1-Bromopropane, providing valuable information for occupational safety and health concerning halogenated alkanes (Frasch, Dotson, & Barbero, 2011).

Safety And Hazards

1-Bromo-3,3-diphenylpropane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3-bromo-1-phenylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHSRCBFPHCSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173832
Record name 1,1'-(3-Bromopropylidene)bisbenzene
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Molecular Weight

275.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,3-diphenylpropane

CAS RN

20017-68-9
Record name 3,3-Diphenylpropyl bromide
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Record name 1,1'-(3-Bromopropylidene)bisbenzene
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Record name 20017-68-9
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Record name 1,1'-(3-Bromopropylidene)bisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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